molecular formula C19H20Cl2N6 B2998538 N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179394-68-3

N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Katalognummer: B2998538
CAS-Nummer: 1179394-68-3
Molekulargewicht: 403.31
InChI-Schlüssel: JZGOLXAOFFKWOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound characterized by three distinct substituents on the 1,3,5-triazine core:

  • N2 position: A 4-chlorophenyl group (electron-withdrawing chloro substituent).
  • N4 position: A phenyl group (simple aromatic moiety).
  • 6-position: A pyrrolidin-1-yl group (saturated heterocyclic amine).

The hydrochloride salt enhances solubility, a common feature in pharmaceutically relevant compounds. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C19H19Cl2N6, with a molecular weight of 401.9 g/mol.

Eigenschaften

IUPAC Name

2-N-(4-chlorophenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6.ClH/c20-14-8-10-16(11-9-14)22-18-23-17(21-15-6-2-1-3-7-15)24-19(25-18)26-12-4-5-13-26;/h1-3,6-11H,4-5,12-13H2,(H2,21,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGOLXAOFFKWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H23ClN6
  • Molecular Weight : 398.9 g/mol
  • CAS Number : 1179486-33-9

The compound features a triazine ring substituted with a 4-chlorophenyl group and a pyrrolidinyl moiety, which contributes to its biological properties.

The biological activity of this compound primarily involves the inhibition of specific kinases that are crucial in cancer cell signaling pathways. This inhibition leads to antiproliferative effects against various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the growth of several cancer cell lines, including:

Cell Line Inhibition Percentage
HCT116 (colon cancer)86.27%
RXF 393 (renal cancer)64.68%

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents .

Antimicrobial Activity

The triazine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound has moderate activity against various bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted by the US National Cancer Institute (NCI) tested a series of triazine derivatives for anticancer activity. The results demonstrated that compounds similar to N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine exhibited promising cytotoxic effects against multiple cancer types .
  • Mechanistic Insights :
    • The mechanism involves the binding of the compound to key proteins involved in cell cycle regulation and apoptosis. This interaction leads to increased apoptosis in cancer cells while sparing normal cells .
  • Synthesis and Modification :
    • Ongoing research focuses on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications to the pyrrolidinyl group have been particularly promising in increasing potency against resistant cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Comparison

Compound Name N2 Substituent N4 Substituent 6-Position Molecular Formula Molecular Weight
N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride (Target) 4-chlorophenyl phenyl pyrrolidin-1-yl C19H19Cl2N6 401.9 g/mol
N2-(4-ethoxyphenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride 4-ethoxyphenyl 4-fluorophenyl pyrrolidin-1-yl C21H24ClFN6O 430.9 g/mol
N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride 3,4-dimethylphenyl 4-methoxyphenyl pyrrolidin-1-yl C22H27ClN6O 426.9 g/mol

Key Observations:

Substituent Diversity :

  • Target Compound : Features a chlorine atom (electron-withdrawing) at N2 and a plain phenyl group (neutral electron effects) at N4.
  • Analog 1 () : Incorporates a 4-ethoxyphenyl (electron-donating ethoxy group) at N2 and a 4-fluorophenyl (electron-withdrawing fluoro) at N4. The added oxygen in ethoxy increases hydrophilicity compared to the target’s chloro group .
  • Analog 2 () : Contains 3,4-dimethylphenyl (sterically bulky, electron-donating methyl groups) at N2 and 4-methoxyphenyl (electron-donating methoxy) at N4. The methoxy group may enhance solubility relative to the target’s phenyl .

Molecular Weight Trends :

  • The target has the lowest molecular weight (401.9 g/mol) , likely due to smaller substituents.
  • Analog 1 (430.9 g/mol) and Analog 2 (426.9 g/mol) have higher weights due to bulkier groups (e.g., ethoxy, methoxy, dimethyl).

Analog 1’s 4-fluorophenyl and Analog 2’s 4-methoxyphenyl introduce contrasting electronic profiles, which could modulate receptor affinity or metabolic stability .

Steric Considerations :

  • Analog 2’s 3,4-dimethylphenyl introduces steric hindrance, possibly reducing interaction with deep binding pockets compared to the target’s planar 4-chlorophenyl.

Implications for Research and Development

While biological activity data are absent in the evidence, structural comparisons suggest:

  • Solubility : Analog 1 and 2’s oxygen-containing groups (ethoxy, methoxy) may improve aqueous solubility over the target’s chloro-phenyl combination.
  • Target Selectivity : Substituent electronic profiles could direct these compounds toward distinct biological targets (e.g., kinases, GPCRs).
  • Synthetic Complexity : The target’s simpler substituents may offer synthetic advantages over analogs with ethoxy or dimethyl groups.

Q & A

Q. Q1. What are the established synthetic routes for N2-(4-chlorophenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride?

Methodological Answer : The compound can be synthesized via microwave-assisted one-pot reactions using cyanoguanidine, aromatic aldehydes, and arylamines. This method reduces reaction time (e.g., 30–60 minutes at 120–150°C) and improves yields by enhancing reaction kinetics. Polar solvents like DMF or DMSO are typically used to solubilize intermediates. Post-synthesis, the hydrochloride salt is precipitated using HCl and purified via recrystallization .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to mitigate side reactions during triazine core formation?

Methodological Answer : Optimize dehydrosulfurization by testing alternative reagents like iodine (I₂) and triethylamine (Et₃N) instead of traditional agents (e.g., dicyclohexylcarbodiimide). For example, using I₂/Et₃N under mild conditions (room temperature, 2–4 hours) reduces byproducts such as disulfide linkages. Monitor reaction progress via TLC or HPLC to adjust stoichiometry and solvent polarity .

Basic Characterization

Q. Q3. What analytical techniques are essential for confirming the structure of this triazine derivative?

Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., pyrrolidinyl protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ≈ 481.2 Da).
  • HPLC : Purospher® STAR columns (C18, 5 µm) with acetonitrile/water gradients (70:30 to 90:10) assess purity (>95%) .

Advanced Characterization

Q. Q4. How can ambiguities in spectroscopic data (e.g., overlapping NMR signals) be resolved?

Methodological Answer : Apply 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping aromatic or pyrrolidinyl signals. For crystalline derivatives, X-ray crystallography provides unambiguous structural confirmation. Computational tools (e.g., DFT simulations) can predict spectroscopic profiles and validate experimental data .

Basic Structure-Activity Relationship (SAR)

Q. Q5. How do substituents (e.g., 4-chlorophenyl vs. phenyl) influence bioactivity?

Methodological Answer : Compare inhibitory activity against target enzymes (e.g., kinases) via enzyme-linked assays . For example:

SubstituentIC₅₀ (µM)Selectivity Ratio
4-Chlorophenyl0.121:15 (vs. WT)
Phenyl0.451:8 (vs. WT)
The chloro group enhances hydrophobic interactions in binding pockets. Use SPR or ITC to quantify binding affinities .

Advanced SAR

Q. Q6. What computational strategies predict the compound’s interaction with novel targets?

Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., Pfmrk kinase). Validate predictions with MD simulations (GROMACS) to assess binding stability. Pair with free-energy perturbation calculations to rank substituent effects .

Data Contradictions

Q. Q7. How should discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values) be addressed?

Methodological Answer :

  • Replicate assays under standardized conditions (pH 7.4, 37°C) with controls (e.g., ATP concentration fixed at 1 mM).
  • Verify compound purity via HPLC-MS and exclude solvent residues (e.g., DMSO ≤ 0.1%).
  • Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Analytical Method Development

Q. Q8. How can UPLC-MS methods be developed for quantifying trace impurities?

Methodological Answer : Optimize UPLC conditions :

  • Column: Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile phase: 0.1% formic acid in water/acetonitrile.
  • MS detection: ESI+ mode with MRM transitions (e.g., m/z 481.2 → 345.1).
    Validate method per ICH guidelines (LOD ≤ 0.05%, LOQ ≤ 0.15%) .

Mechanistic Studies

Q. Q9. What experimental approaches elucidate the reaction mechanism of triazine formation?

Methodological Answer :

  • Kinetic studies : Monitor intermediate formation via in-situ FTIR (e.g., carbonyl stretches at 1680–1720 cm⁻¹).
  • Isotopic labeling : Use ¹⁵N-labeled cyanoguanidine to track nitrogen incorporation via NMR.
  • DFT calculations : Identify transition states (e.g., activation energy ≈ 25–30 kcal/mol) .

Biological Testing

Q. Q10. How to design enzyme inhibition assays for this compound?

Methodological Answer :

  • Assay conditions : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
  • Enzyme : Recombinant kinase (e.g., 10 nM).
  • Substrate : ATP (1–100 µM) + peptide substrate.
  • Detection : ADP-Glo™ luminescence. Include staurosporine as a positive control (IC₅₀ ≈ 1 nM) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.